molecular formula C27H25NO7 B2891977 3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929429-36-7

3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Katalognummer: B2891977
CAS-Nummer: 929429-36-7
Molekulargewicht: 475.497
InChI-Schlüssel: WJBNMNHAQRSMJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a useful research compound. Its molecular formula is C27H25NO7 and its molecular weight is 475.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (hereafter referred to as compound 1 ) has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action based on recent research findings.

Synthesis of Compound 1

Compound 1 is synthesized through a multi-step synthetic pathway that incorporates various functional groups known for their biological activity. The synthetic route typically involves the following steps:

  • Formation of the Benzofuran Core : The initial step involves the synthesis of the benzofuran structure, which serves as the backbone for further modifications.
  • Introduction of Methoxy and Benzamide Groups : Subsequent reactions introduce methoxy groups at positions 3, 4, and 5, along with a benzamide moiety that enhances its pharmacological properties.

Anticancer Properties

Recent studies have evaluated compound 1 for its antiproliferative effects against several cancer cell lines. The results indicate significant cytotoxicity, particularly against:

  • MDA-MB-231 (breast cancer)
  • HCT-116 (colon cancer)
  • HT-29 (colon cancer)
  • HeLa (cervical cancer)

The half-maximal inhibitory concentration (IC50) values observed were as follows:

Cell LineIC50 (μM)
MDA-MB-2313.01
HCT-1165.20
HT-299.13
HeLa11.09
HEK-293 (normal)>30

These results suggest that compound 1 exhibits a selective cytotoxic profile, preferentially targeting tumor cells over normal cells.

The mechanism underlying the anticancer activity of compound 1 involves:

  • Tubulin Polymerization Inhibition : Similar to the well-known chemotherapeutic agent combretastatin A-4 (CA-4), compound 1 disrupts microtubule dynamics by inhibiting tubulin polymerization. This disruption leads to cell cycle arrest in the G2/M phase.
  • Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with compound 1 resulted in a concentration-dependent increase in G2/M phase arrest in HeLa cells.

Case Studies and Research Findings

A series of case studies have highlighted the efficacy of compound 1 in preclinical models:

  • Study on MDA-MB-231 Cells : In vitro assays demonstrated that compound 1 induced apoptosis in MDA-MB-231 cells through activation of caspase pathways.
  • Mechanistic Insights from Molecular Dynamics Simulations : Simulations indicated that compound 1 interacts with tubulin primarily through hydrophobic interactions, suggesting a strong binding affinity that could be exploited for drug design.
  • Selectivity Profile Assessment : The selectivity index calculated from IC50 values indicated that compound 1 is significantly more toxic to cancer cells compared to normal cells, making it a promising candidate for further development.

Eigenschaften

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO7/c1-15-20-11-8-18(28-27(30)17-12-22(32-3)26(34-5)23(13-17)33-4)14-21(20)35-25(15)24(29)16-6-9-19(31-2)10-7-16/h6-14H,1-5H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBNMNHAQRSMJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.